Di-tert-butylphosphine

Vue d'ensemble

Description

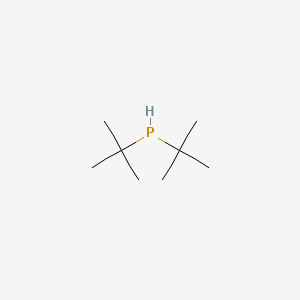

Di-tert-butylphosphine is a bulky secondary phosphine ligand . It is also known as Bis (tert-butyl)phosphine . It has a linear formula of (CH3)3CPHC(CH3)3 and a molecular weight of 146.21 .

Synthesis Analysis

This compound can be used in the synthesis of a variety of ligands, such as Q-Phos . It is used for C-N, C-O, and C-C bond-forming cross-coupling reactions .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string CC©©PC©©C . It is a mixed carbon- and phosphorus-based tetrahedral molecule .Chemical Reactions Analysis

This compound is suitable for various types of reactions. It is used as a ligand in Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a density of 0.79 g/mL at 25 °C .Applications De Recherche Scientifique

Catalysis in Asymmetric Hydrogenations : Imamoto, Oohara, and Takahashi (2004) described the preparation of an optically active diphosphetanyl from tert-butylphosphine, which was employed as a highly efficient catalyst in asymmetric hydrogenations of α-acetyl-aminoacrylates and α-substituted enamides (Imamoto, Oohara, & Takahashi, 2004).

Formation of Arylpalladium Halide Complexes : Stambuli, Bühl, and Hartwig (2002) synthesized and characterized several arylpalladium(II) halide complexes containing di-tert-butylphosphine. Their study suggested potential applications in palladium-catalyzed cross-coupling reactions (Stambuli, Bühl, & Hartwig, 2002).

Synthesis of Luminescent Benzoxaphospholes : Wu, Deligonal, and Protasiewicz (2013) found that this compound could be used to produce luminescent benzoxaphospholes with enhanced air stability (Wu, Deligonal, & Protasiewicz, 2013).

Suzuki Coupling Reactions : Jackson and Xia (2009) prepared bulky pyrazolylphosphine ligands using this compound, which were successfully employed in Suzuki coupling reactions of phenylboronic acid with various aryl bromides and chlorides (Jackson & Xia, 2009).

Palladium-Catalyzed Cross-Couplings : DeVasher, Moore, and Shaughnessy (2004) used water-soluble, sterically demanding alkylphosphines, including this compound, in palladium-catalyzed cross-couplings of aryl bromides under mild conditions (DeVasher, Moore, & Shaughnessy, 2004).

Mécanisme D'action

Target of Action

Di-tert-butylphosphine primarily targets central metal atoms in various chemical reactions . It plays a key role in stabilizing and activating these atoms, which are crucial for the success of the reactions .

Mode of Action

This compound interacts with its targets through its flexible electronic and steric properties . This interaction enables the compound to stabilize and activate the central metal atom, thereby facilitating various types of reactions, including transition metal-catalyzed C-O, C-N, and C-C bond-forming reactions .

Biochemical Pathways

This compound is involved in a wide range of tervalent phosphorus ligands in transition metal catalysis and organocatalysis . These pathways inspire the design of new phosphines of various structures and the tuning of their properties .

Pharmacokinetics

It’s known that the compound isair sensitive , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The action of this compound results in the formation of new bonds in the target molecules . This can lead to the synthesis of a variety of ligands, such as Q-Phos, for C-N, C-O, and C-C bond-forming cross-coupling reactions .

Action Environment

The action of this compound is influenced by environmental factors . For instance, it’s known to be air sensitive , which means its action, efficacy, and stability can be affected by exposure to air. Moreover, it’s used in many organometallic synthetic and catalytic applications, suggesting that the reaction environment can significantly influence its action .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ditert-butylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19P/c1-7(2,3)9-8(4,5)6/h9H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHWEIDCXNDTMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)PC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40231452 | |

| Record name | Phosphine, bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40231452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

819-19-2 | |

| Record name | Phosphine, bis(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000819192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphine, bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40231452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-t-butylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

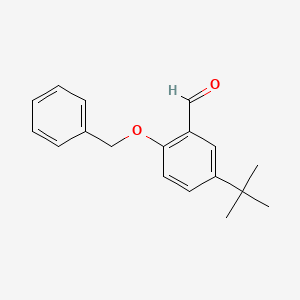

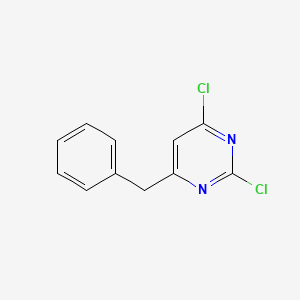

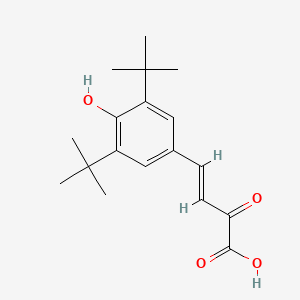

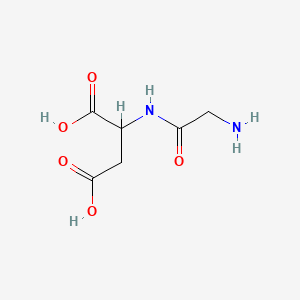

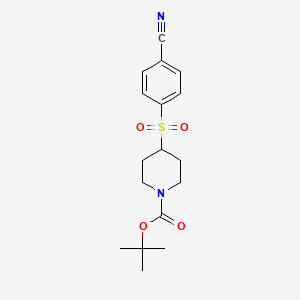

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for di-tert-butylphosphine?

A1: this compound has the molecular formula C₈H₁₉P and a molecular weight of 146.23 g/mol. Key spectroscopic data include:

- ³¹P NMR: A singlet is typically observed in the range of δ 15-65 ppm, depending on the solvent and substituents on the phosphorus atom. For example, 1-adamantyl this compound exhibits a signal at δ 63.0 ppm in C₆D₆. []

Q2: What are the structural features that make this compound unique as a ligand?

A2: this compound is characterized by its significant steric bulk due to the two tert-butyl groups attached to the phosphorus atom. This bulkiness leads to a strong preference for low coordination numbers at the metal center and can promote the formation of coordinatively unsaturated and highly reactive metal complexes.

Q3: What types of reactions are catalyzed by metal complexes containing this compound as a ligand?

A3: this compound-containing metal complexes have demonstrated high activity and selectivity in a broad range of reactions, including:

- Palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, [, , , , , , ] Buchwald-Hartwig amination, [, , , ] α-arylation of carbonyl compounds, [, , , , ] and Sonogashira coupling. []

- Gold-catalyzed cycloisomerization reactions: Formation of various heterocycles and carbocycles from enynes and diynes. [, , , , , ]

Q4: How does the steric bulk of this compound influence the activity and selectivity of palladium catalysts in α-arylation reactions?

A5: The significant steric bulk of this compound promotes the formation of monoligated palladium species, which are more reactive in oxidative addition steps compared to bisligated complexes. This feature allows for milder reaction conditions and higher selectivity for monoarylation products, even at elevated temperatures. [, ]

Q5: Can you elaborate on the use of this compound-based ligands in gold catalysis and their impact on reaction selectivity?

A6: Gold(I) complexes with this compound ligands, such as JohnPhos ((1,1'-biphenyl-2-yl)-di-tert-butylphosphine), have proven valuable in controlling the chemo- and regioselectivity of cycloisomerization reactions. The steric and electronic properties of the ligand can dictate the reaction pathway, leading to distinct product outcomes. For instance, depending on the ligand and reaction conditions, 1,6-diyne esters can be selectively converted to 1H-cyclopenta[b]naphthalenes, cis-cyclopenten-2-yl δ-diketones, or bicyclo[3.2.0]hepta-1,5-dienes. []

Q6: Have computational studies been conducted on this compound-containing systems?

A7: Yes, computational studies, including Density Functional Theory (DFT) calculations, have been employed to investigate the mechanisms of reactions catalyzed by this compound complexes. These calculations provide insights into the energetics and structures of intermediates and transition states, elucidating the factors governing reactivity and selectivity. [, ]

Q7: How do modifications to the this compound structure affect the catalytic activity of its metal complexes?

A8: Introducing substituents on the aryl groups of this compound-based ligands, like JohnPhos, can fine-tune the steric and electronic properties of the catalyst. For instance, employing a more sterically demanding ligand like Me4tBuXPhos (di-tert-butyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine) can alter the reaction pathway in the gold(I)-catalyzed cycloisomerization of 1,11-dien-3,9-diyne benzoates, favoring the formation of bridged hexenone derivatives over bridged heptenones. []

Q8: Are there any strategies to improve the stability of this compound?

A8: While this compound itself is air-sensitive, its storage and handling can be facilitated by using solutions in inert solvents or storing it under an inert atmosphere.

Q9: What analytical techniques are commonly used to characterize this compound and its complexes?

A9: Characterization of this compound and its metal complexes typically involves a combination of techniques, including:

- Infrared (IR) Spectroscopy: Useful for identifying functional groups and studying metal-ligand interactions. [, ]

- X-ray Diffraction: Provides detailed information about the solid-state structure of crystalline complexes. [, , , , , ]

- Gas Chromatography-Infrared Spectroscopy/Mass Spectrometry (GC-FTIR/MS): Can be employed to identify and quantify this compound and its degradation products. []

Q10: Are there any alternative ligands to this compound for similar catalytic applications?

A12: A wide range of phosphine ligands with varying steric and electronic properties have been developed for similar catalytic applications. These include trialkylphosphines (e.g., tri-tert-butylphosphine), triarylphosphines (e.g., triphenylphosphine), and various bidentate phosphines (e.g., BINAP). [, ] The choice of ligand depends on the specific reaction and desired selectivity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

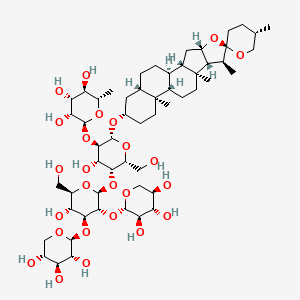

![2-[(5,8-Dihydroxy-4a,8-dimethyl-2-propan-2-yl-1,2,3,4,5,6,7,8a-octahydronaphthalen-1-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3029806.png)